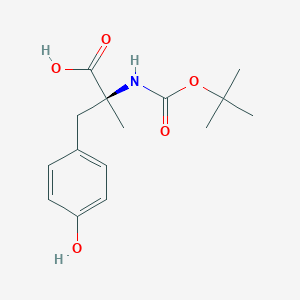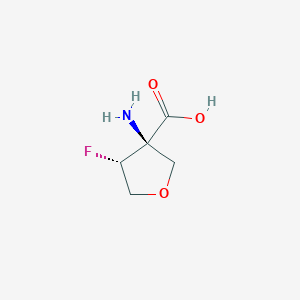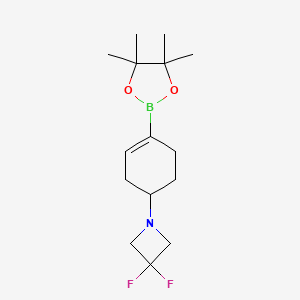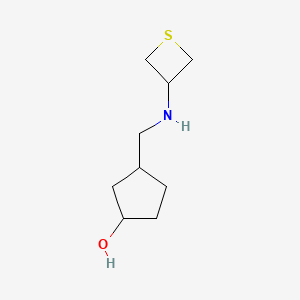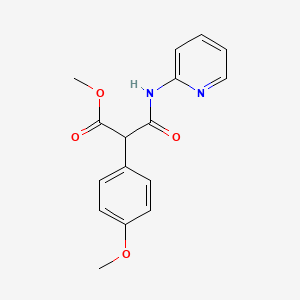
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyridine-2-amine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to a condensation reaction with methyl acetoacetate under controlled conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a lead compound for developing new pharmaceuticals.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate
- Methyl 2-(4-chlorophenyl)-3-oxo-3-(2-pyridylamino)propanoate
- Methyl 2-(4-nitrophenyl)-3-oxo-3-(2-pyridylamino)propanoate
Uniqueness
Methyl 2-(4-methoxyphenyl)-3-oxo-3-(2-pyridylamino)propanoate is unique due to the presence of the methoxy group on the aromatic ring, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a lead compound in drug discovery and other applications.
Eigenschaften
Molekularformel |
C16H16N2O4 |
|---|---|
Molekulargewicht |
300.31 g/mol |
IUPAC-Name |
methyl 2-(4-methoxyphenyl)-3-oxo-3-(pyridin-2-ylamino)propanoate |
InChI |
InChI=1S/C16H16N2O4/c1-21-12-8-6-11(7-9-12)14(16(20)22-2)15(19)18-13-5-3-4-10-17-13/h3-10,14H,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
AFNDQDXDHDXHNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C(=O)NC2=CC=CC=N2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


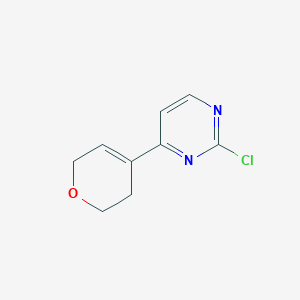
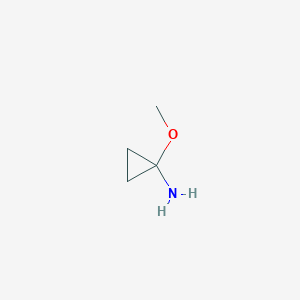
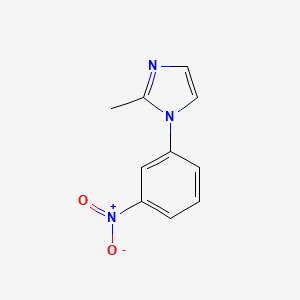
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)


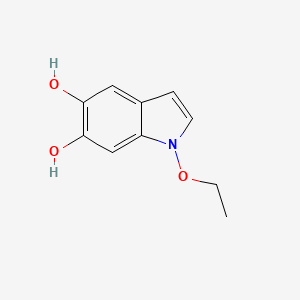
![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
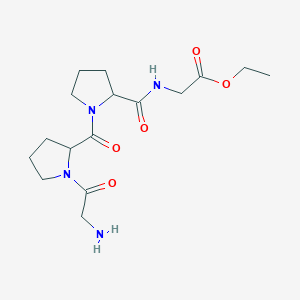
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
